molecular formula C7H8N4 B060502 2,7-Dimethyl-7H-purine CAS No. 165062-65-7

2,7-Dimethyl-7H-purine

Cat. No. B060502
M. Wt: 148.17 g/mol
InChI Key: WPSLCNRZGGSWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-7H-purine, also known as caffeine, is a natural stimulant found in coffee, tea, and various other plants. It has been consumed by humans for centuries due to its stimulating effects on the central nervous system. In recent years, caffeine has gained attention for its potential therapeutic applications, and scientific research has been conducted to explore its mechanism of action, biochemical and physiological effects, and future directions for its use.

Mechanism Of Action

Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 2,7-Dimethyl-7H-purine increases the activity of other neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and cognitive performance.

Biochemical And Physiological Effects

Caffeine has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and metabolic rate. It can also improve cognitive performance, reduce fatigue, and enhance athletic performance. However, excessive consumption of 2,7-Dimethyl-7H-purine can lead to negative side effects such as anxiety, insomnia, and gastrointestinal discomfort.

Advantages And Limitations For Lab Experiments

Caffeine has a number of advantages for use in lab experiments, including its low cost, wide availability, and well-established safety profile. It can also be easily administered and has a relatively short half-life. However, it is important to note that 2,7-Dimethyl-7H-purine can interact with other drugs and may have different effects depending on the individual's genetic makeup.

Future Directions

There are a number of potential future directions for research on 2,7-Dimethyl-7H-purine, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, its effects on mood and anxiety disorders, and its potential as a cancer treatment. Other areas of research include the development of new 2,7-Dimethyl-7H-purine analogs with improved therapeutic properties and the exploration of the role of 2,7-Dimethyl-7H-purine in the gut microbiome.
Conclusion:
In conclusion, 2,7-Dimethyl-7H-purine, also known as 2,7-Dimethyl-7H-purine, is a natural stimulant with a wide range of potential therapeutic applications. Scientific research has demonstrated its mechanism of action, biochemical and physiological effects, and potential future directions for its use. While 2,7-Dimethyl-7H-purine has a well-established safety profile, it is important to use it in moderation and to consider individual differences in its effects.

Synthesis Methods

2,7-Dimethyl-7H-purine can be synthesized through various methods, including extraction from natural sources such as coffee and tea, chemical synthesis, and biotechnological production. Chemical synthesis involves the reaction of theobromine with methylene chloride, while biotechnological production involves the use of microorganisms to produce 2,7-Dimethyl-7H-purine.

Scientific Research Applications

Caffeine has been extensively studied for its potential therapeutic applications, including its use as a cognitive enhancer, a treatment for Parkinson's disease, and a potential cancer treatment. Research has also been conducted on its effects on athletic performance, with some studies suggesting that 2,7-Dimethyl-7H-purine can improve endurance and reduce fatigue.

properties

CAS RN

165062-65-7

Product Name

2,7-Dimethyl-7H-purine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2,7-dimethylpurine

InChI

InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h3-4H,1-2H3

InChI Key

WPSLCNRZGGSWFO-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(=N1)N=CN2C

Canonical SMILES

CC1=NC=C2C(=N1)N=CN2C

synonyms

7H-Purine, 2,7-dimethyl- (9CI)

Origin of Product

United States

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